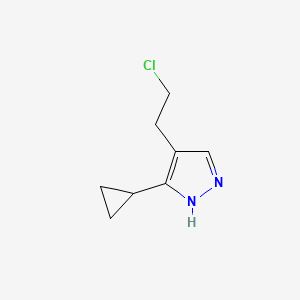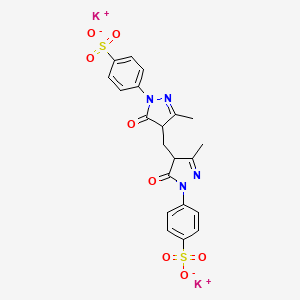
4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole
Descripción general
Descripción
4-(2-Chloroethyl)-5-cyclopropyl-1H-pyrazole (CECPP) is an organic compound with a wide range of applications in scientific research. It is a cyclopropyl-pyrazole derivative, with a molecular formula of C7H10ClN3. CECPP is used in a variety of laboratory experiments, including biochemical and physiological studies, due to its unique structure and properties.
Aplicaciones Científicas De Investigación
4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole has a wide range of applications in scientific research. It is used in biochemical and physiological studies, as well as in drug discovery and development. This compound has also been used in studies of enzyme inhibition, protein-protein interactions, and signal transduction. Additionally, it has been used to study the effects of various drugs on the nervous system and to investigate the role of certain proteins in the regulation of cell cycle progression.
Mecanismo De Acción
Target of Action
Similar compounds such as chlorambucil, a nitrogen mustard alkylating agent, are used as antineoplastic agents for the treatment of various malignant and nonmalignant diseases .
Mode of Action
Alkylating agents like chlorambucil work by three different mechanisms :
Biochemical Pathways
Similar compounds have been shown to cause oxidative stress and significantly decrease the activities of antioxidant enzymes in the brain tissue of zebrafish .
Result of Action
Similar compounds like chlorambucil are used to treat chronic lymphatic (lymphocytic) leukemia, childhood minimal-change nephrotic syndrome, and malignant lymphomas including lymphosarcoma, giant follicular lymphoma, hodgkin’s disease, non-hodgkin’s lymphomas, and waldenström’s macroglobulinemia .
Action Environment
Similar compounds like tris (2-chloroethyl) phosphate (tcep) have been shown to cause various toxicological effects on organisms, including humans .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is relatively inexpensive and non-toxic. However, this compound is not very soluble in organic solvents, and it can be difficult to purify.
Direcciones Futuras
There are several potential future directions for 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole research. These include further investigations into the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, further studies into the mechanism of action of this compound could lead to the development of more effective inhibitors of CDKs and other enzymes. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of synthesis.
Propiedades
IUPAC Name |
4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-4-3-7-5-10-11-8(7)6-1-2-6/h5-6H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGTXFHUSOSLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)
![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)
![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)

![6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482224.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482226.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482227.png)
![methyl 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482228.png)
![tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1482229.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482230.png)
![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482231.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1482233.png)